2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
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Overview
Description
2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolopyridine family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2,4-pentanedione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
- Thiazolo[5,4-c]pyridine derivatives
Uniqueness
2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 2 and 4 can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C8H12N2S |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2,4-dimethyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C8H12N2S/c1-5-8-7(3-4-9-5)10-6(2)11-8/h5,9H,3-4H2,1-2H3 |
InChI Key |
VXFFWLSKWSDLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)N=C(S2)C |
Origin of Product |
United States |
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